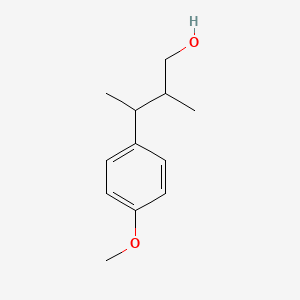
3-(4-Methoxyphenyl)-2-methylbutan-1-ol
Description
3-(4-Methoxyphenyl)-2-methylbutan-1-ol is a secondary alcohol featuring a 4-methoxyphenyl substituent at the third carbon and a methyl group at the second carbon of a butanol backbone. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl and methoxy groups, making it relevant in pharmaceutical and materials science research.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-methylbutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9(8-13)10(2)11-4-6-12(14-3)7-5-11/h4-7,9-10,13H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDYZNHOASEMHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2-methylbutan-1-ol can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenol with 2-methylbutan-1-ol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of the corresponding ketone or aldehyde precursor. This method offers higher yields and can be scaled up efficiently. The reaction conditions often include the use of a palladium or platinum catalyst under hydrogen gas at moderate pressures and temperatures .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2-methylbutan-1-ol undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 3-(4-Methoxyphenyl)-2-methylbutanal or 3-(4-Methoxyphenyl)-2-methylbutanoic acid.
Reduction: 3-(4-Methoxyphenyl)-2-methylbutane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxyphenyl)-2-methylbutan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-2-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The methoxy group and the phenyl ring play crucial roles in its binding affinity and activity. The compound may act on various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) |
|---|---|---|---|---|
| This compound | C₁₂H₁₈O₂ | ~208.3 | Alcohol, Methoxy | Not reported |
| 3-Methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate | C₁₅H₁₈O₃ | 246.3 | Ester, Methoxy | Not reported |
| 3-Methyl-3-methoxybutanol | C₆H₁₄O₂ | 118.17 | Alcohol, Methoxy | 174 |
Table 2: Bioactivity Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


